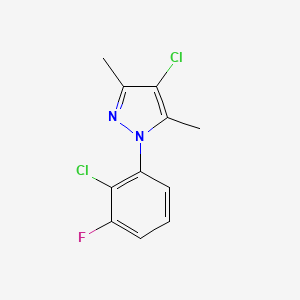

4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole

Description

4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloro group at position 4, methyl groups at positions 3 and 5, and a 2-chloro-3-fluorophenyl substituent at position 1 of the pyrazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . The substitution pattern on the phenyl ring (2-chloro, 3-fluoro) and the pyrazole core distinguishes it from related derivatives, influencing its reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C11H9Cl2FN2 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

4-chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethylpyrazole |

InChI |

InChI=1S/C11H9Cl2FN2/c1-6-10(12)7(2)16(15-6)9-5-3-4-8(14)11(9)13/h3-5H,1-2H3 |

InChI Key |

KAWAJVMZNVWJCC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C(=CC=C2)F)Cl)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone. For example, 2-chloro-3-fluoroacetophenone can react with hydrazine hydrate to form the corresponding pyrazole.

Introduction of chloro and methyl groups: The chloro and methyl substituents can be introduced through electrophilic substitution reactions. For instance, chlorination can be performed using thionyl chloride or phosphorus pentachloride, while methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring and aryl groups significantly alter physicochemical properties. Key comparisons include:

Key Observations :

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal substituent-dependent packing patterns:

- Isostructural Thiazole-Pyrazole Hybrids: Compounds 4 and 5 in (4-(4-chlorophenyl)-thiazole derivatives) exhibit nearly identical unit cells but adjust crystal packing to accommodate Cl vs. Br substituents. This suggests the target compound's 2-chloro-3-fluorophenyl group may induce similar minor lattice adjustments compared to mono-halogenated analogs.

- N-Substituted Pyrazolines : Dihedral angles between pyrazole and aryl groups in range from 5° to 20°, indicating restricted rotation due to steric hindrance. The target compound’s ortho-chloro substituent may further constrain rotation, stabilizing a specific conformation.

Biological Activity

4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Its unique structure, characterized by the presence of chloro and fluorine substituents, enhances its biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanisms of action.

- Molecular Formula : C₁₁H₉Cl₂FN₂

- Molecular Weight : 259.10 g/mol

- CAS Number : 2060032-13-3

Biological Activity Overview

Research indicates that 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole exhibits significant biological activities, particularly in the fields of oncology and inflammation. The following sections detail its mechanisms of action and specific biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and inflammatory responses.

Anti-Cancer Activity

Recent studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer).

- Inhibitory Concentrations :

- MCF7: IC₅₀ = 0.01 µM

- NCI-H460: IC₅₀ = 0.03 µM

- SF-268: IC₅₀ = 31.5 µM

These results indicate potent cytotoxic effects against multiple cancer types, suggesting that the compound may act as a promising anticancer agent .

Anti-Inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This modulation can lead to reduced inflammation in various models .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazole derivatives, including our compound, against Hep-2 and P815 cell lines. The findings revealed significant cytotoxic potential with IC₅₀ values of 3.25 mg/mL for Hep-2 and 17.82 mg/mL for P815, indicating that these compounds could serve as potential chemotherapeutics .

Study 2: In Vivo Antimalarial Activity

Although primarily focused on anticancer properties, related studies on pyrazoleamide compounds showed efficacy against Plasmodium falciparum, suggesting that pyrazole derivatives may also possess antimalarial activity through disruption of sodium homeostasis in parasites . This highlights the versatility of pyrazole compounds in addressing multiple therapeutic areas.

Comparative Table of Biological Activities

| Compound Name | Biological Activity | Target Cell Lines | IC₅₀ Values |

|---|---|---|---|

| 4-Chloro-1-(2-chloro-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole | Anticancer | MCF7, NCI-H460, SF-268 | 0.01 µM, 0.03 µM, 31.5 µM |

| Pyrazoleamide Derivatives | Antimalarial | P. falciparum | ED₉₀ = 2.5 mg/kg |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Cytotoxicity | Hep-2, P815 | IC₅₀ = 3.25 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.